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Introduction

In the burgeoning field of lipidomics, accurate and reproducible quantification of lipid species is

paramount for elucidating their roles in health and disease. A key challenge in mass

spectrometry-based lipid analysis is overcoming variability introduced during sample

preparation and ionization. The use of internal standards is a cornerstone of robust quantitative

lipidomics, and odd-chain lipids, which are not typically endogenous in mammalian systems,

have emerged as a superior choice to mitigate analytical variance.[1][2] This document

provides detailed application notes and protocols for the use of an odd-chain triacylglycerol

(OOL), specifically triheptadecanoin (TG 17:0/17:0/17:0), as an internal standard for the

quantitative analysis of triacylglycerols (TAGs) and other lipid classes in biological samples.

Principle and Advantages of Using Odd-Chain
Lipids
The fundamental principle behind using an odd-chain lipid like triheptadecanoin as an internal

standard lies in its chemical similarity to endogenous even-chain lipids, allowing it to mimic their

behavior during extraction and analysis.[2] However, its distinct mass due to the odd-numbered
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fatty acid chains makes it easily distinguishable from the lipids being quantified in the mass

spectrometer.

Key Advantages:

Minimizes Interference: Since most naturally occurring fatty acids in mammals have an even

number of carbon atoms, odd-chain lipids are present at very low levels, reducing the risk of

interference with endogenous analytes.[1]

Accurate Correction: By adding a known amount of the odd-chain internal standard to the

sample at the beginning of the workflow, any sample loss during extraction or variations in

ionization efficiency can be accurately corrected.[2]

Broad Applicability: While ideal for quantifying triacylglycerols, odd-chain standards can also

be used for the semi-quantitative analysis of other lipid classes, assuming similar extraction

and ionization efficiencies.

Experimental Workflow
The overall workflow for a lipidomics experiment using an odd-chain triacylglycerol internal

standard is depicted below. This process involves sample preparation with the addition of the

internal standard, lipid extraction, separation by liquid chromatography, and detection and

quantification by tandem mass spectrometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Foundational_Principles_of_Internal_Standards_in_Lipid_Analysis.pdf
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Internal_Standards_in_Lipidomics_A_Comparative_Evaluation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Lipid Extraction

LC-MS/MS Analysis

Data Analysis

Biological Sample
(Plasma, Tissue, Cells)

Spike with Odd-Chain
TAG Internal Standard

Homogenization
(for tissues)

Folch Extraction
(Chloroform:Methanol)

Phase Separation

Collect Organic Layer

Dry Under Nitrogen

Reconstitute in
Injection Solvent

LC Separation
(C18 Column)

MS/MS Detection
(MRM Mode)

Peak Integration

Quantification vs.
Internal Standard

Statistical Analysis

Click to download full resolution via product page

Figure 1: A typical experimental workflow for lipidomics analysis.
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Detailed Experimental Protocols
This section provides a detailed protocol for the quantification of triacylglycerols in human

plasma using triheptadecanoin as an internal standard.

Materials and Reagents
Internal Standard: Triheptadecanoin (TG 17:0/17:0/17:0)

Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade),

Acetonitrile (HPLC grade), Water (LC-MS grade)

Additives: Ammonium formate

Sample: Human Plasma (collected with EDTA)

Glass centrifuge tubes with PTFE-lined caps

Vortex mixer

Centrifuge

Nitrogen evaporator

Autosampler vials with inserts

Preparation of Internal Standard Stock Solution
Accurately weigh a precise amount of triheptadecanoin (e.g., 10 mg).

Dissolve the standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a

stock solution of a specific concentration (e.g., 1 mg/mL). A commercially available odd-chain

lipid mix can also be used. For example, the LIPIDOMIX® Quantitative Mass Spec Internal

Standard contains 17:0-17:0-17:0 TAG at a concentration of 1500 µg/mL (1750 µM).

Store the stock solution at -20°C in an amber glass vial.

Prepare a working solution by diluting the stock solution with chloroform:methanol (2:1, v/v)

to the desired concentration (e.g., 100 µg/mL).
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Lipid Extraction from Plasma (Modified Folch Method)
This protocol is based on the widely used Folch method for total lipid extraction.[3][4][5][6][7]

To a glass centrifuge tube, add 50 µL of human plasma.

Spike the sample with a known amount of the triheptadecanoin internal standard working

solution (e.g., 10 µL of 100 µg/mL for a final amount of 1 µg).

Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein

precipitation.

Add 200 µL of 0.9% NaCl solution to induce phase separation.

Vortex for another 30 seconds.

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a

glass Pasteur pipette and transfer it to a new glass tube.

Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-

MS/MS analysis.

LC-MS/MS Analysis
The following are general parameters for the analysis of triacylglycerols. These may need to be

optimized for your specific instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
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Parameter Setting

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A
Acetonitrile:Water (60:40) with 10 mM

ammonium formate

Mobile Phase B
Isopropanol:Acetonitrile (90:10) with 10 mM

ammonium formate

Gradient

0-2 min: 30% B, 2-15 min: linear gradient to

95% B, 15-20 min: hold at 95% B, 20.1-25 min:

return to 30% B

Flow Rate 0.3 mL/min

Column Temperature 50°C

Injection Volume 5 µL

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.0 kV

Source Temperature 150°C

Desolvation Gas Nitrogen

Desolvation Temp 350°C

Collision Gas Argon

Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Selected Triacylglycerols
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This table provides a starting point for developing an MRM method. The precursor ion is the

[M+NH4]+ adduct, and the product ions correspond to the neutral loss of a fatty acid. A

comprehensive MRM library can be built to cover a wide range of TAGs.[8]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

TG 17:0/17:0/17:0 (IS) 866.8 595.6 35

TG 16:0/18:1/18:2 876.8 598.5 35

TG 16:0/18:1/18:1 878.8 600.5 35

TG 18:1/18:1/18:2 902.8 622.5 35

TG 18:0/18:1/18:2 904.8 624.5 35

Data Presentation and Quantification
The concentration of each endogenous triacylglycerol is calculated by comparing the peak area

of its most intense MRM transition to the peak area of the triheptadecanoin internal standard. A

response factor may need to be determined for each lipid class if absolute quantification is

required.

Table 4: Representative Quantitative Data of Triacylglycerols in Human Plasma

The following table presents example concentration data for several triacylglycerols quantified

in human plasma samples using triheptadecanoin as an internal standard. This data is for

illustrative purposes and actual concentrations will vary between samples.

Triacylglycerol Species Concentration (µg/mL plasma)

TG 16:0/18:1/18:2 25.4 ± 3.1

TG 16:0/18:1/18:1 42.1 ± 5.5

TG 18:1/18:1/18:2 38.7 ± 4.2

TG 18:0/18:1/18:2 15.9 ± 2.0

TG 18:1/18:1/18:1 55.3 ± 7.8
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Signaling Pathway Visualization
Triacylglycerols are central to glycerolipid metabolism. The following diagram illustrates the de

novo biosynthesis pathway of triacylglycerols, also known as the Kennedy pathway.[9] This

pathway is crucial for energy storage and is implicated in various metabolic diseases.
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Figure 2: De novo triacylglycerol biosynthesis pathway.

Conclusion
The use of odd-chain triacylglycerols, such as triheptadecanoin, as an internal standard

provides a robust and reliable method for the quantitative analysis of lipids in complex

biological samples. The detailed protocols and methodologies presented in this application note

offer a comprehensive guide for researchers to implement this technique in their lipidomics

workflows, leading to more accurate and reproducible data. This, in turn, will facilitate a deeper

understanding of the role of lipids in biological systems and their implications in human health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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